Elarofiban

Description

Properties

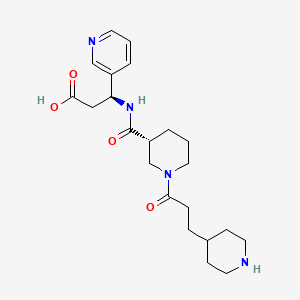

IUPAC Name |

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNXKGFLZFSILK-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198958-88-2 | |

| Record name | Elarofiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELAROFIBAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Pharmacokinetics and Pharmacodynamics of Elarofiban (RWJ-53308)

This technical guide synthesizes the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of Elarofiban (RWJ-53308) , a potent, orally active antagonist of the platelet glycoprotein IIb/IIIa (

Designed for drug development professionals, this document moves beyond surface-level summaries to explore the mechanistic causality, experimental validation, and translational challenges associated with this compound.

Compound Profile & Mechanism of Action

Elarofiban (Code: RWJ-53308) represents a significant effort in the "post-tPA" era to develop orally bioavailable antiplatelet agents that mimic the efficacy of intravenous GPIIb/IIIa inhibitors (e.g., abciximab, tirofiban).[1]

-

Chemical Class: Non-peptide peptidomimetic.

-

Structural Basis: Mimics the K-Q-A-G-D (Lys-Gln-Ala-Gly-Asp) sequence found at the carboxyl terminus of the fibrinogen

-chain, which is the primary binding site for the GPIIb/IIIa receptor. -

Therapeutic Target: Integrin

(Glycoprotein IIb/IIIa). -

Primary Mechanism: Competitive antagonism. Elarofiban occupies the fibrinogen-binding pocket on activated platelets, preventing the cross-linking of platelets by fibrinogen and von Willebrand factor, thereby blocking the "final common pathway" of platelet aggregation.

Mechanism Visualization

The following diagram illustrates the competitive inhibition mechanism within the platelet activation cascade.

Figure 1: Elarofiban competitive antagonism at the GPIIb/IIIa receptor interface.

Preclinical Pharmacodynamics (PD)

Elarofiban distinguishes itself by high potency across multiple species, a critical feature given the known species-dependent affinity variations in integrin antagonists.

In Vitro Potency

The compound demonstrates nanomolar affinity for the receptor and potent inhibition of aggregation regardless of the agonist used. This "agonist-independent" inhibition confirms the blockade occurs at the final common pathway.

| Assay Type | Agonist / Target | IC50 (nM) ± SD | Significance |

| Receptor Binding | Purified GPIIb/IIIa (Fibrinogen competition) | 0.4 ± 0.3 | Extremely high affinity; tight binding kinetics. |

| Platelet Aggregation | Thrombin (Human PRP) | 60 ± 12 | Potent inhibition of the most powerful physiologic activator. |

| Platelet Aggregation | Collagen (Human PRP) | 60 ± 10 | Blocks adhesion-induced aggregation.[2] |

| Platelet Aggregation | ADP (Human PRP) | 70 ± 4 | Blocks amplification loop. |

| Platelet Aggregation | TRAP (SFLLRN-NH2) | 160 ± 80 | Slightly lower potency against PAR-1 mediated activation. |

Data Source: Damiano et al. (2001) [1].[3]

In Vivo Efficacy Models

Elarofiban was evaluated in canine and guinea pig models, which are preferred over rodents for GPIIb/IIIa research due to higher receptor homology with humans.

-

Canine Arteriovenous (AV) Shunt:

-

Guinea Pig Carotid Pinch Injury:

-

Protocol: Mechanical injury to the carotid artery induces Cyclic Flow Reductions (CFRs) caused by repetitive platelet plugging and embolization.

-

Result: Complete suppression of CFRs.

-

Effective Dose: 0.7 mg/kg (IV).[2]

-

Preclinical Pharmacokinetics (PK)

The primary challenge for this class of drugs is achieving oral bioavailability (F) while maintaining receptor specificity. Elarofiban utilizes a zwitterionic structure to balance solubility and permeability.

Absorption and Bioavailability

-

Oral Bioavailability (F): 16 ± 7% in dogs.[2]

-

Insight: While 16% is low compared to small lipophilic molecules, it is significant for a peptidomimetic charged at physiological pH. This level was deemed sufficient to achieve pharmacologically active plasma concentrations.

-

-

Tmax: Rapid absorption observed, with peak effects on ex vivo aggregation occurring within 1–2 hours post-dose.

Distribution and Metabolism

-

Metabolic Stability: In canine studies, Elarofiban showed minimal metabolic transformation .[4]

-

Implication: The compound circulates largely as the parent drug. This reduces the risk of active metabolites complicating the PD profile or toxic metabolites causing off-target effects.

-

-

Duration of Action:

Species Differences

-

Potency Translation: Unlike some antagonists (e.g., xemilofiban) that show vast potency shifts between rodents and humans, Elarofiban exhibits similar potency in Dog, Guinea Pig, and Human PRP. This makes the dog a highly predictive toxicology and efficacy species for this compound.

Experimental Protocols

To ensure reproducibility in preclinical evaluation, the following protocols are standardized for Elarofiban assessment.

Protocol A: Ex Vivo Platelet Aggregation (The "Gold Standard" PD Assay)

Purpose: To determine if the administered dose achieves the target pharmacodynamic effect (typically >80% inhibition of aggregation).

-

Dosing: Administer Elarofiban (IV or PO) to the subject (Dog/Monkey).

-

Sampling: Draw 2–5 mL blood into 3.8% Sodium Citrate (1:9 ratio) at predetermined timepoints (e.g., Pre-dose, 15 min, 1h, 2h, 4h, 6h).

-

Critical Step: Do not use heparin or EDTA, as they alter calcium availability required for integrin function.

-

-

Preparation: Centrifuge at 266 x g for 15 min to obtain Platelet Rich Plasma (PRP). Centrifuge remaining blood at 2000 x g to obtain Platelet Poor Plasma (PPP).

-

Assay: Use a Light Transmission Aggregometer (LTA).

-

Set 0% transmission with PRP and 100% with PPP.

-

Add Agonist: ADP (20 µM) or Collagen (5 µg/mL) .

-

-

Quantification: Measure maximal % aggregation within 5 minutes.

-

Calculation:

Inhibition

-

Protocol B: Canine AV Shunt Model (Efficacy)

Purpose: To measure antithrombotic efficacy in a high-shear environment.

-

Anesthesia: Anesthetize fasted beagle dogs (Pentobarbital/Isoflurane).

-

Shunt Assembly: Connect the femoral artery and femoral vein using Tygon tubing. Insert a rough silk thread (suspended in the flow path) to serve as the thrombogenic surface.

-

Baseline: Allow blood to flow for 15 minutes. Remove thread and weigh the thrombus.

-

Treatment: Administer Elarofiban or Vehicle.

-

Test Phase: Insert a new silk thread and re-open the shunt for 15 minutes.

-

Endpoint: Remove thread, blot dry, and weigh thrombus. Calculate % reduction in thrombus mass vs. baseline.

Integrated PK/PD Workflow

The following diagram outlines the logical flow of preclinical evaluation for Elarofiban, linking in vitro screening to in vivo validation.

Figure 2: Preclinical development workflow for Elarofiban.

References

-

Damiano, B. P., Mitchell, J. A., Giardino, E., et al. (2001).[3] Antiplatelet and antithrombotic activity of RWJ-53308, a novel orally active glycoprotein IIb/IIIa antagonist.[2][3][4][5] Thrombosis Research, 104(2), 113-126.[5]

-

Cohen, J. H., Maryanoff, B. E., et al. (2003). A Practical Synthesis of the Platelet Fibrinogen Antagonist, Elarofiban.[6] Organic Process Research & Development, 7(6), 866–872.

-

Hoekstra, W. J., et al. (1999).[4] Potent, Orally Active GPIIb/IIIa Antagonists Containing a Nipecotic Acid Subunit. Structure-Activity Studies Leading to the Discovery of RWJ-53308.[4] Journal of Medicinal Chemistry, 42(25), 5254–5265.

-

Kim, D. H., et al. (2019). Preclinical evaluation of [18F]GP1, a novel PET imaging agent for the detection of acute thrombosis. Scientific Reports, 9, 1438.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antiplatelet and antithrombotic activity of RWJ-53308, a novel orally active glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Danshensu on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ahajournals.org [ahajournals.org]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Elarofiban (RWJ-53308) In Vitro Platelet Aggregation Assay

Abstract

This application note details the protocol for assessing the efficacy of Elarofiban (RWJ-53308) , a potent, non-peptide antagonist of the fibrinogen receptor (Integrin

Introduction & Mechanism of Action

Elarofiban inhibits platelet aggregation by competitively blocking the binding of fibrinogen and von Willebrand factor to the activated glycoprotein IIb/IIIa (

Signaling Pathway & Inhibition Logic

The following diagram illustrates the specific intervention point of Elarofiban within the platelet activation cascade.

Figure 1: Mechanism of Action. Elarofiban blocks the activated GPIIb/IIIa receptor, preventing fibrinogen bridging regardless of the upstream agonist used.

Experimental Design Principles

To generate reproducible IC50 data, this protocol utilizes Light Transmission Aggregometry (LTA) .

-

Principle: Platelet-Rich Plasma (PRP) is turbid. As platelets aggregate, they fall out of suspension, increasing light transmission.

-

Target IC50: Elarofiban is extremely potent (

in binding assays). However, in PRP (presence of plasma proteins), the functional -

Dose Range: We recommend a log-scale dilution series from 0.1 nM to 1000 nM to capture the full sigmoidal inhibition curve.

Materials & Reagents

Compound Preparation

-

Elarofiban (RWJ-53308): Store powder at -20°C.

-

Vehicle: Dimethyl sulfoxide (DMSO).

-

Diluent: Sterile Saline (0.9% NaCl) or Tyrode’s Buffer (pH 7.4).

Biological Reagents[4][5][6]

-

Human Whole Blood: Collected in 3.2% or 3.8% Trisodium Citrate (Blue top tube).

-

Critical: Ratio of blood to anticoagulant must be exactly 9:1.

-

-

Agonists:

-

ADP (Adenosine Diphosphate): 5

M and 20 -

Collagen: 2 - 5

g/mL. -

TRAP-6 (Thrombin Receptor Activator Peptide): 10 - 20

M.

-

Detailed Protocol

Blood Processing (Time Sensitive)

Rule: Process blood within 30 minutes of collection. Complete assay within 4 hours.

-

Collection: Draw blood via venipuncture using a 21G needle. Discard the first 2-3 mL to avoid tissue factor contamination. Collect into citrate tubes. Gently invert 3-4 times.

-

PRP Preparation (Platelet-Rich Plasma):

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature (RT).

-

Note: Do not use brake. Rapid deceleration disrupts the buffy coat.

-

Carefully transfer the upper turbid layer (PRP) to a polypropylene tube using a plastic pipette. Leave 0.5 cm of PRP above the red cell layer to avoid contamination.

-

-

PPP Preparation (Platelet-Poor Plasma):

-

Centrifuge the remaining blood tubes at 2000 x g for 15 minutes .

-

Collect the clear supernatant (PPP). This serves as the "100% Aggregation" (100% Transmission) blank.

-

-

Normalization: Measure platelet count of PRP. Adjust to

using autologous PPP if necessary.

Elarofiban Preparation

-

Stock Solution: Dissolve Elarofiban in 100% DMSO to create a 10 mM stock. Aliquot and freeze at -20°C.

-

Working Solutions:

-

Prepare serial dilutions in saline so that adding 5

L of drug to 495 -

Constraint: Final DMSO concentration in the cuvette must be

to avoid non-specific toxicity.

-

Aggregation Assay Workflow

The following diagram outlines the step-by-step execution for a single cuvette.

Figure 2: LTA Workflow. Ensure stirring (1000-1200 rpm) is active only during the recording phase.

Step-by-Step:

-

Blanking: Insert PPP cuvette into the aggregometer reference channel. Set 100% transmission.

-

Loading: Pipette 450-500

L of PRP into a siliconized glass cuvette containing a stir bar. -

Pre-Incubation: Insert cuvette into the heater block (37°C).

-

Drug Addition: Add Elarofiban working solution (or Vehicle control). Incubate for 5 to 10 minutes at 37°C. Do not stir yet.

-

Baseline: Transfer to the reading channel. Start stirring (1200 rpm). Record baseline for 1 minute to ensure stability.

-

Activation: Add Agonist (e.g., ADP) directly into the cuvette using a Hamilton syringe or pipette. Avoid touching the cuvette walls.

-

Recording: Monitor the reaction for 5–7 minutes. The trace should plateau.

Data Analysis

Calculation of % Aggregation

(Note: Most modern aggregometers calculate this automatically).Calculation of % Inhibition

Compare the maximal aggregation of the Elarofiban-treated sample to the Vehicle Control sample.

Expected Results (Reference Table)

| Parameter | Vehicle Control | Elarofiban (Low Dose) | Elarofiban (High Dose) |

| Agonist | ADP (20 | ADP (20 | ADP (20 |

| Trace Shape | Rapid rise, sustained plateau | Slower rise, lower plateau | Flat line or minimal shape change |

| % Aggregation | 70 - 90% | 30 - 50% | < 10% |

| Interpretation | Normal Function | Partial Blockade | Complete GPIIb/IIIa Blockade |

Troubleshooting & Optimization (Expert Insights)

-

Lipemia/Hemolysis: Discard samples that are visibly red (hemolyzed) or milky (lipemic). They interfere with optical transmission.[1]

-

"Disaggregation": If using ADP, you may see a "primary wave" followed by disaggregation (trace goes down). This indicates insufficient agonist concentration or weak donor platelets. Use a higher ADP concentration or switch to TRAP.

-

pH Drift: Platelet function is pH-dependent. If the assay extends beyond 3 hours, the pH of PRP increases as CO2 escapes. Cap tubes or keep under a 5% CO2 atmosphere if delaying.

-

Glass vs. Plastic: Always use plastic for PRP preparation. Platelets activate on contact with glass surfaces (except the siliconized cuvette).

References

-

MedChemExpress. Elarofiban (RWJ-53308) Product Information and Mechanism. Retrieved from

-

National Institutes of Health (NIH). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. Retrieved from

-

Cohen, J. H., et al. A Practical Synthesis of the Platelet Fibrinogen Antagonist, Elarofiban.[2] Organic Process Research & Development, 2003.[2] (Cited for chemical context).

-

National Institutes of Health (NIH). Analysis of Platelet Aggregation by Light Transmission Aggregometry: Protocol. Retrieved from

Sources

Application Notes and Protocols: Dosing Considerations for Elarofiban in In Vivo Studies

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical dosing considerations for Elarofiban in in vivo studies. Elarofiban is a potent, nonpeptide antagonist of the fibrinogen receptor αIIbβ3 (GPIIb/IIIa), a key player in platelet aggregation. As such, it holds significant therapeutic potential for platelet-mediated thrombotic disorders. This guide offers a framework for designing and executing preclinical in vivo studies, focusing on scientifically sound dose selection, administration, and the subsequent pharmacokinetic and pharmacodynamic assessments. By integrating established principles of antiplatelet drug evaluation with specific data on GPIIb/IIIa inhibitors, these notes aim to provide the user with the necessary tools to conduct robust and reproducible experiments.

Introduction to Elarofiban and its Mechanism of Action

Platelet aggregation is the final common pathway in the formation of a thrombus, a process central to the pathophysiology of acute coronary syndromes and other thrombotic diseases.[1] The platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a platelet plug.[2] Elarofiban (formerly RWJ-53308) is a high-affinity, orally active antagonist of the GPIIb/IIIa receptor, with an in vitro IC50 of 0.15 nM for inhibiting fibrinogen binding.[3] By blocking this receptor, Elarofiban effectively prevents platelet aggregation, regardless of the initial stimulus.[4] Understanding this mechanism is fundamental to designing relevant in vivo studies to evaluate its antithrombotic efficacy and safety profile.

Diagram: Mechanism of Action of Elarofiban

Caption: Elarofiban competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets, thereby preventing platelet aggregation.

Preclinical In Vivo Study Design: A Stepwise Approach

The design of robust in vivo studies is paramount for the successful evaluation of any new chemical entity. For Elarofiban, the primary objectives are to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and to define the therapeutic window between antithrombotic efficacy and bleeding risk.

Animal Model Selection

The choice of animal model is critical and should be guided by the specific research question.[1] Murine models are frequently employed in early-stage research due to their genetic tractability and the availability of well-characterized thrombosis models.[5]

-

Mice: Offer advantages in terms of cost, handling, and the availability of transgenic strains. They are suitable for initial efficacy and safety screening.[5]

-

Rats: Larger size facilitates surgical procedures and allows for the collection of larger blood volumes for PK/PD analysis.[6]

-

Rabbits and Dogs: May be used in later-stage preclinical development to assess pharmacokinetics and toxicology in non-rodent species.

-

Pigs: Their cardiovascular system closely resembles that of humans, making them a valuable model for interventional studies.[7]

Dose Selection Strategy

A systematic approach to dose selection is crucial for generating meaningful data and for ethical considerations in animal use.

Diagram: Dose Selection Workflow

Caption: A logical workflow for selecting appropriate doses for in vivo studies of Elarofiban.

-

In Vitro to In Vivo Extrapolation: While challenging, in vitro potency data can provide a starting point. The extremely low IC50 of Elarofiban (0.15 nM) suggests high potency.[3]

-

Allometric Scaling: This method uses data from multiple animal species to predict pharmacokinetic parameters and appropriate dose ranges in humans and other animal models.

-

Dose Range-Finding Studies: These initial studies in a small number of animals are essential to determine the maximum tolerated dose (MTD) and to identify a range of doses that produce a measurable biological response without overt toxicity.

-

PK/PD Modeling: This involves correlating the plasma concentration of Elarofiban with its pharmacodynamic effect (e.g., inhibition of platelet aggregation). This relationship is key to understanding the dose-response curve and selecting doses for pivotal efficacy studies.[8]

Formulation and Administration of Elarofiban

Proper formulation and administration are critical for achieving consistent and predictable drug exposure in in vivo studies.

Formulation Considerations

As a nonpeptide small molecule, Elarofiban's solubility characteristics will dictate the choice of vehicle. For intravenous administration, a sterile, isotonic solution is required. For oral administration, the formulation must ensure adequate dissolution and absorption.

| Parameter | Consideration | Example Vehicle |

| Solubility | Determine the solubility of Elarofiban in various pharmaceutically acceptable solvents. | Saline, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO)[9] |

| Stability | Assess the chemical stability of Elarofiban in the chosen vehicle under storage and experimental conditions.[10] | Store solutions protected from light and at appropriate temperatures (e.g., 4°C). |

| pH | The pH of the formulation should be optimized for solubility and stability, and be physiologically compatible. | Adjust pH with hydrochloric acid or sodium hydroxide. |

| Route of Administration | The formulation must be suitable for the intended route (e.g., sterile and pyrogen-free for IV). | For IV, filter-sterilize the final formulation. |

Note: For poorly soluble compounds, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary to achieve the desired concentrations for in vivo dosing.

Administration Routes and Protocols

The choice of administration route depends on the study objectives and the pharmacokinetic properties of Elarofiban.

Protocol: Intravenous (IV) Bolus and Infusion

This method is suitable for achieving rapid and sustained plasma concentrations, mimicking potential clinical use in acute settings.

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. Catheterize a suitable vein (e.g., jugular vein in rats, tail vein in mice).

-

Bolus Administration: Administer a loading dose as a rapid bolus injection to quickly achieve therapeutic plasma concentrations.

-

Continuous Infusion: Immediately following the bolus, begin a continuous infusion using a syringe pump to maintain steady-state plasma concentrations.

-

Dose Calculation: The infusion rate should be calculated based on the desired steady-state concentration and the clearance of the drug in the specific animal model.

Protocol: Oral Gavage

This route is relevant for assessing the oral bioavailability and efficacy of Elarofiban.

-

Animal Handling: Gently restrain the animal.

-

Gavage: Using a ball-tipped gavage needle, carefully administer the Elarofiban formulation directly into the stomach.

-

Volume: The volume administered should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments

A thorough understanding of the PK/PD relationship is essential for interpreting efficacy and safety data.

Pharmacokinetic Analysis

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of Elarofiban.

Protocol: Blood Sampling for PK Analysis

-

Time Points: Collect blood samples at predetermined time points after drug administration to capture the absorption, distribution, and elimination phases.

-

Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, citrate).

-

Processing: Centrifuge the blood samples to separate plasma.

-

Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like Elarofiban in biological matrices due to its high sensitivity and specificity.[11][12]

| Step | Description |

| Sample Preparation | Protein precipitation or solid-phase extraction to remove interfering substances from the plasma.[13] |

| Chromatography | Separation of Elarofiban from other plasma components using a suitable HPLC column (e.g., C18). |

| Mass Spectrometry | Detection and quantification of Elarofiban using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. |

| Quantification | A calibration curve is constructed using known concentrations of Elarofiban to determine the concentration in the unknown samples.[14] |

Pharmacodynamic Analysis

PD studies measure the effect of Elarofiban on its biological target.

Protocol: Ex Vivo Platelet Aggregation Assay

This assay is a cornerstone for assessing the antiplatelet activity of GPIIb/IIIa inhibitors.

-

Blood Collection: Collect whole blood from treated and control animals into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which serves as a blank.

-

Aggregation Measurement: Place PRP in an aggregometer cuvette. Add a platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide [TRAP]) and measure the change in light transmittance as platelets aggregate.[7]

-

Data Analysis: Express the results as a percentage of inhibition of aggregation compared to vehicle-treated controls.

In Vivo Efficacy and Safety Models

The therapeutic potential of Elarofiban is determined by its ability to prevent thrombosis without causing excessive bleeding.

Efficacy Model: Ferric Chloride-Induced Thrombosis

This widely used model is effective for evaluating the antithrombotic effects of antiplatelet agents.[15][16]

Protocol: Murine Carotid Artery Thrombosis Model

-

Animal Preparation: Anesthetize the mouse and surgically expose the carotid artery.

-

Baseline Blood Flow: Measure baseline blood flow using a Doppler flow probe.

-

Vascular Injury: Apply a filter paper saturated with ferric chloride (FeCl3) solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

-

Thrombus Formation: Monitor blood flow continuously. The time to vessel occlusion is the primary endpoint. A longer time to occlusion in the Elarofiban-treated group compared to the vehicle group indicates antithrombotic efficacy.

Diagram: Ferric Chloride-Induced Thrombosis Workflow

Caption: A streamlined workflow for the ferric chloride-induced thrombosis model in mice.

Safety Model: Tail Bleeding Time Assay

This assay provides a measure of primary hemostasis and is used to assess the bleeding risk associated with antiplatelet drugs.

Protocol: Murine Tail Bleeding Time Assay

-

Animal Preparation: Anesthetize the mouse and place it in a restraining device.

-

Tail Transection: Using a sterile scalpel, transect the tail at a specific diameter (e.g., 3 mm from the tip).

-

Bleeding Time Measurement: Immediately immerse the tail in warm saline (37°C) and start a timer. The time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded as the bleeding time.[7]

-

Cut-off Time: A predetermined cut-off time (e.g., 15 minutes) is used to prevent excessive blood loss.

| Bleeding Time | Interpretation |

| 1-9 minutes | Normal[7] |

| 9-15 minutes | Platelet Dysfunction[7] |

| >15 minutes | Critical[7] |

Data Interpretation and Reporting

Table: Example PK/PD Data Summary for a GPIIb/IIIa Inhibitor (Illustrative)

| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) | Inhibition of Platelet Aggregation (%) |

| Vehicle | N/A | 0 | ||

| Low Dose | 50 | 150 | 1.5 | 45 |

| Mid Dose | 150 | 450 | 1.6 | 85 |

| High Dose | 400 | 1200 | 1.5 | 98 |

Table: Example Efficacy and Safety Data Summary (Illustrative)

| Dose (mg/kg) | Time to Occlusion (min) | Bleeding Time (min) |

| Vehicle | 10.5 ± 2.1 | 3.2 ± 0.8 |

| Low Dose | 18.2 ± 3.5 | 5.1 ± 1.2 |

| Mid Dose | 25.6 ± 4.2 | 9.8 ± 2.5 |

| High Dose | >30 | >15* |

*p < 0.05 compared to vehicle

Conclusion

The successful in vivo evaluation of Elarofiban hinges on a well-designed experimental plan that carefully considers dose selection, formulation, and the appropriate use of PK/PD, efficacy, and safety models. By following the principles and protocols outlined in these application notes, researchers can generate high-quality, reproducible data to advance our understanding of this promising antithrombotic agent and guide its further development.

References

-

Aggrastat® (tirofiban hydrochloride) Injection. Mechanism of Action. [Link]

-

RxList. Aggrastat (Tirofiban HCl): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Patsnap Synapse. What is the mechanism of Tirofiban Hydrochloride? [Link]

-

PubMed. Use of LC-MS/MS to cross-validate a radioimmunoassay for the fibrinogen receptor antagonist, Aggrastat (tirofiban hydrochloride) in human plasma. [Link]

-

MDPI. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. [Link]

-

Springer. Prediction of Exposure–Response Relationships to Support First-in-Human Study Design. [Link]

-

PubMed. In vitro and in vivo studies on the metabolism of tirofiban. [Link]

-

PubMed. Effects of tirofiban on haemostatic activation in vitro. [Link]

-

PubMed. Preliminary experience with a high bolus dose of tirofiban during percutaneous coronary intervention. [Link]

-

PMC. Ferric Chloride-induced Murine Thrombosis Models. [Link]

-

PubMed. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure. [Link]

-

ResearchGate. Determination of tirofiban in serum using liquid chromatography with UV detection. [Link]

-

PubMed. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. [Link]

-

PubMed. The additive value of tirofiban administered with the high-dose bolus in the prevention of ischemic complications during high-risk coronary angioplasty: the ADVANCE Trial. [Link]

-

FDA. AGGRASTAT (tirofiban hydrochloride) injection, for intravenous use. [Link]

-

PubMed. Evaluation of the prothrombin time for measuring rivaroxaban plasma concentrations using calibrators and controls: results of a multicenter field trial. [Link]

-

PubMed. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. [Link]

-

JoVE. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. [Link]

-

ResearchGate. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. [Link]

-

Medscape. Bleeding Time: Reference Range, Interpretation, Collection and Panels. [Link]

-

PubMed. Tirofiban in Suspected Left Ventricular Assist Device Pump Thrombosis. [Link]

-

PubMed. Stability and compatibility of tirofiban hydrochloride during simulated Y-site administration with other drugs. [Link]

-

Circulation. Synthetic Inhibitors of Platelet Glycoprotein IIb/IIIa in Clinical Development. [Link]

-

Aggrastat® (tirofiban hydrochloride) Injection. Mechanism of Action. [Link]

-

PMC. Association of laboratory test results with the bleeding history in patients with inherited platelet function disorders (the Bleeding Assesment Tool). [Link]

-

ScienceDirect. Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. [Link]

-

TCTMD. Tirofiban Provides Better Platelet Inhibition Than Cangrelor in STEMI Patients. [Link]

-

PubMed. The effect of tirofiban on microvascular thrombosis: crush model. [Link]

-

PubMed. Stability of dolasetron in two oral liquid vehicles. [Link]

-

ResearchGate. Comparison Between Bleeding Time and PFA-200 to Evaluate Platelet Function Disorder in Children. [Link]

-

PubMed. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction - A post hoc analysis of the cel-02 phase IIa study. [Link]

-

e-lactancia. product monograph. [Link]

-

Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. [Link]

-

PubMed. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research. [Link]

-

Deranged Physiology. Interpretation of abnormal coagulation studies. [Link]

-

PubMed. Heparin versus tirofiban in microvascular anastomosis: randomized controlled trial in a rat model. [Link]

-

PubMed. Cubosomal based oral tablet for controlled drug delivery of telmisartan: formulation, in-vitro evaluation and in-vivo comparative pharmacokinetic study in rabbits. [Link]

-

PubMed. In vitro inhibition of platelet aggregation in response to increasing concentrations of tirofiban in patients with significant renal insufficiency. [Link]

-

JoVE. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. [Link]

-

PubMed. Platelet Inhibition With IV Glycoprotein IIb/IIIa Inhibitor to Prevent Thrombosis in Pediatric Patients Undergoing Aortopulmonary Shunting. [Link]

-

PubMed. Stability of tirofiban hydrochloride in 0.9% sodium chloride injection for 30 days. [Link]

-

PubMed. Increased concentrations of tirofiban in blood and their correlation with inhibition of platelet aggregation after greater bolus doses of tirofiban. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aggrastathdb.com [aggrastathdb.com]

- 3. Pharmacosimulation of delays and interruptions during administration of tirofiban: a systematic comparison between EU and US dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo studies on the metabolism of tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bleeding Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 8. Prediction of Exposure–Response Relationships to Support First-in-Human Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the prothrombin time for measuring rivaroxaban plasma concentrations using calibrators and controls: results of a multicenter field trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting inconsistent results in Elarofiban platelet aggregation assays

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Elarofiban platelet aggregation assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing Elarofiban's efficacy using platelet aggregation techniques. As a potent Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, Elarofiban's activity is exquisitely sensitive to assay conditions. Inconsistent results are a common challenge, often stemming from subtle variations in protocol execution.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to develop self-validating protocols and generate reliable, reproducible data.

Section 1: Understanding the Core System: Elarofiban and Platelet Aggregation

Elarofiban is a competitive antagonist of the platelet GPIIb/IIIa receptor.[1] This receptor is the final common pathway for platelet aggregation.[2] When a platelet is activated by agonists like ADP, collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, allowing it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form an aggregate.[1] Elarofiban mimics the structure of the binding site for fibrinogen, competitively blocking this interaction and thereby preventing platelets from clumping together.[2]

The "gold standard" for measuring this effect in vitro is Light Transmission Aggregometry (LTA).[3] LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[3] When an agonist is added, the platelets clump, the plasma becomes clearer, and more light passes through to a detector. The presence of an effective inhibitor like Elarofiban will prevent this change, resulting in low aggregation.

Figure 1: Mechanism of Elarofiban Action.

Section 2: Troubleshooting Guide & FAQs

Inconsistent results in platelet aggregation studies are common but can almost always be traced to variability in the pre-analytical or analytical phases.[4] This section addresses the most frequent issues encountered when testing Elarofiban.

Pre-Analytical Issues: The Source of Most Variability

The handling of the blood sample before it even reaches the aggregometer is the most critical phase.[4] Platelets are highly sensitive cells that can be easily activated by improper collection or processing.[5]

Question 1: I'm seeing "spontaneous aggregation" in my control samples before adding any agonist. What's causing this?

Answer: Spontaneous aggregation indicates premature platelet activation during sample collection or processing. The primary causes are:

-

Difficult Venipuncture: A traumatic or slow blood draw can activate platelets. The Clinical and Laboratory Standards Institute (CLSI) recommends using a needle of 21 gauge or larger and avoiding excessive stasis from the tourniquet.[6][7]

-

Inadequate Anticoagulant Mixing: The blood must be gently but immediately mixed with the sodium citrate anticoagulant upon collection. Invert the tube gently 3-5 times. Do not shake, as this can activate platelets.

-

Incorrect Temperature: Samples for platelet aggregation must be maintained at room temperature (18-24°C).[5] Refrigeration causes irreversible platelet activation.[8]

-

Excessive Agitation: Transporting samples via pneumatic tube systems or vigorous handling can activate platelets.[9] Samples should be transported by hand upright.

Question 2: My dose-response curve for Elarofiban is flat, showing high inhibition even at the lowest concentrations. Why?

Answer: This suggests that the platelets are not responding robustly to the agonist, making it appear as if Elarofiban is highly effective at all concentrations. This is often due to pre-analytical factors that reduce platelet viability.

-

Delayed Sample Processing: LTA should be performed within 3 to 4 hours of blood collection.[10][11] Beyond this window, platelet responsiveness declines significantly.

-

Patient-Related Factors: The donor's recent consumption of certain foods (garlic, caffeine), smoking, or medications (NSAIDs like aspirin, antidepressants) can inhibit platelet function.[5][9] Donors should ideally abstain from medications known to affect platelets for 10-14 days and fast for at least 4 hours before the blood draw.[9][10]

-

Incorrect Anticoagulant: Use 3.2% (109 mM) or 3.8% (129 mM) sodium citrate.[12] EDTA is unacceptable as it irreversibly damages the GPIIb/IIIa receptor.[9]

Analytical Issues: Optimizing the Assay Itself

Once you have a high-quality sample, the next set of variables comes from the assay setup and execution.

Question 3: There is high variability between my replicate wells for the same condition. What are the likely causes?

Answer: Poor reproducibility points to inconsistencies in the analytical phase.

-

Inaccurate Pipetting: Small volumes of agonists and inhibitors must be pipetted accurately. Ensure your pipettes are calibrated.

-

Inadequate Mixing: After adding the agonist, the sample must be continuously and consistently stirred. Most aggregometers use a small magnetic stir bar; ensure it is spinning at the recommended speed (typically 1000-1200 rpm) without interruption.[13]

-

Temperature Fluctuation: The assay must be performed at 37°C.[5] Ensure the aggregometer's heating block is functioning correctly and allow the PRP cuvettes to warm for at least 1-5 minutes before adding the agonist.[13]

-

Bubbles in the Cuvette: Bubbles can interfere with the light path and cause erratic readings. Be careful when pipetting to avoid introducing bubbles.

Question 4: My maximum aggregation in the positive control (agonist, no Elarofiban) is lower than expected. How can I fix this?

Answer: A weak positive control response is a common and critical issue. It invalidates any data on the inhibitor's effect.

-

Sub-optimal Platelet Count: The platelet count in the PRP is a major determinant of the aggregation response. The CLSI H58-A guideline suggests adjusting the platelet count of the PRP to a standardized range, typically 200-300 x 10⁹/L, using autologous platelet-poor plasma (PPP).[5][6] Platelet counts below 200 x 10⁹/L can lead to diminished responses.[5]

-

Degraded Agonist: Agonists are sensitive reagents. Ensure they are stored correctly (often frozen in aliquots) and have not expired. Prepare fresh working dilutions for each experiment.

-

Lipemic or Hemolyzed Samples: Fatty (lipemic) or hemolyzed (containing lysed red blood cells) plasma can interfere with light transmission, leading to inaccurate baseline and aggregation readings.[10] Such samples should be discarded, and a new sample should be collected from a fasting donor.[13]

-

Low Fibrinogen: Fibrinogen is essential for aggregation. While rare in healthy donors, low fibrinogen levels will prevent aggregation.[5]

Figure 2: Troubleshooting Workflow for LTA Assays.

Section 3: Standardized Protocols and Data Tables

Adherence to standardized protocols is critical for minimizing variability.[3] The following tables and protocols are based on recommendations from the CLSI and the International Society on Thrombosis and Haemostasis (ISTH).[6][12]

Table 1: Pre-Analytical and Sample Processing Parameters

| Parameter | Recommendation | Rationale / Causality |

| Patient State | Fasting (at least 4 hours) | A high-fat diet can cause lipemic plasma, which interferes with light transmission.[5] |

| Medications | Abstain from antiplatelet drugs (10-14 days) | Numerous drugs and substances can inhibit platelet function, masking the true effect of Elarofiban.[5] |

| Anticoagulant | 3.2% Sodium Citrate (1:9 ratio blood to anticoagulant) | Correct anticoagulation is crucial. Other anticoagulants like EDTA are unsuitable.[12] |

| Blood Collection | 21G needle or larger, minimal stasis | Prevents shear stress and premature platelet activation.[9] |

| Sample Transport | Room Temperature (18-24°C), gentle handling | Cold temperatures cause irreversible platelet activation.[5] Agitation also activates platelets. |

| PRP Centrifugation | 150-200 x g for 10-15 minutes at room temperature | This gentle spin separates platelets from red and white cells without pelleting them.[5] |

| PPP Centrifugation | >1700 x g (or 2000 x g) for 15-20 minutes | This hard spin pellets all platelets to create a platelet-free plasma for the 100% aggregation reference.[8] |

| PRP Platelet Count | Adjust to 200-300 x 10⁹/L with autologous PPP | Standardizes the assay, as aggregation is dependent on platelet concentration.[10] |

| Time to Assay | Must be completed within 4 hours of blood draw | Platelet viability and responsiveness decline over time.[5] |

Table 2: Standard Agonist Working Concentrations

Concentrations should be optimized in your lab to produce a robust aggregation response in control donors.

| Agonist | Typical Final Concentration Range | Pathway / Comment |

| ADP | 2.5 - 10 µM | A weak agonist, good for assessing subtle inhibition. Activates P2Y1 and P2Y12 receptors.[10] |

| Collagen | 1 - 5 µg/mL | A strong agonist. Activates platelets via GPVI and α2β1 receptors.[12] |

| Arachidonic Acid | 0.5 - 1.6 mM | Bypasses surface receptors to directly stimulate the thromboxane A2 pathway.[5] |

| Thrombin Receptor Activating Peptide (TRAP-6) | 5 - 25 µM | A potent agonist that directly activates the PAR-1 thrombin receptor. |

Step-by-Step Protocol: Light Transmission Aggregometry (LTA)

This protocol is a guideline and should be adapted to your specific instrument and reagents.

-

Preparation:

-

Draw blood from a consenting, appropriate donor following all pre-analytical guidelines in Table 1.

-

Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) according to the centrifugation parameters in Table 1.

-

Adjust the PRP platelet count to 200-300 x 10⁹/L using autologous PPP. Allow the adjusted PRP to rest for 30 minutes at room temperature before use.

-

Turn on the aggregometer and ensure the heating block is at 37°C.

-

Prepare fresh working solutions of your chosen agonist(s) and Elarofiban.

-

-

Instrument Calibration:

-

Pipette the adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. Place it in the aggregometer.

-

Set this as your 0% aggregation baseline.

-

Pipette the PPP (e.g., 450 µL) into a separate cuvette. Place it in the aggregometer.

-

Set this as your 100% aggregation reference.

-

-

Running the Assay:

-

For each condition, place a fresh cuvette with a stir bar containing adjusted PRP into a pre-warmed channel of the aggregometer.

-

Add your vehicle or the desired concentration of Elarofiban. Allow it to incubate for the recommended time (e.g., 1-5 minutes) while stirring.

-

Initiate recording.

-

Add the agonist (typically 1/10th of the PRP volume, e.g., 50 µL) to start the reaction.

-

Record the change in light transmission for a set period, typically 6-10 minutes.

-

Repeat for all concentrations of Elarofiban and controls. Always include a positive control (agonist + vehicle) and a negative control (PRP + vehicle, no agonist).

-

-

Data Analysis:

-

The primary endpoint is the maximal aggregation (%) achieved during the recording period.

-

Plot the maximal aggregation against the log of the Elarofiban concentration to generate a dose-response curve and calculate the IC₅₀.

-

References

-

Cattaneo, M., et al. (2013). Recommendations for the Standardization of Light Transmission Aggregometry: A Consensus of the Working Party from the Platelet Physiology Subcommittee of SSC/ISTH. Journal of Thrombosis and Haemostasis. Available at: [Link]

-

Clinical and Laboratory Standards Institute. (2008). Platelet Function Testing by Aggregometry; Approved Guideline (H58-A). CLSI. Available at: [Link]

-

Cox, D. (2004). Oral GPIIb/IIIa antagonists: what went wrong?. Current Medicinal Chemistry. Available at: [Link]

-

Hayward, C. P. M., et al. (2015). Laboratory investigation of inherited platelet function disorders: guidance from the SSC of the ISTH. Journal of Thrombosis and Haemostasis. Available at: [Link]

-

Practical Haemostasis. (n.d.). Platelet Function Testing: Light Transmission Aggregometry. Available at: [Link]

-

Cattaneo, M. (2015). Recommendations for the Standardization of Light Transmission Aggregometry. VHL. Available at: [Link]

-

Sharis, P. J., et al. (2023). Glycoprotein IIb/IIIa Inhibitors. StatPearls. Available at: [Link]

-

Stépanian, A., et al. (2024). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Platelets. Available at: [Link]

-

Kottke-Marchant, K., & Tchaikofsy, E. L. (2005). Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. American Journal of Clinical Pathology. Available at: [Link]

-

Huang, J., & Hong, H. (2004). Platelet Glycoprotein IIb / IIIa Inhibition and its Clinical Use. Current Medicinal Chemistry - Cardiovascular & Hematological Agents. Available at: [Link]

-

Hvas, A. M., & Grove, E. L. (2017). Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages. Methods in Molecular Biology. Available at: [Link]

-

Machaon Diagnostics. (n.d.). Platelet Aggregation Study – Comprehensive. Available at: [Link]

-

World Federation of Hemophilia. (n.d.). Sample Integrity and Preanalytical Variables. Available at: [Link]

-

ASH Clinical News. (2023). Demystifying Platelet Function Testing. American Society of Hematology. Available at: [Link]

-

Lippi, G., et al. (2014). Glycoprotein IIb/IIIa Inhibitors: An Update on the Mechanism of Action and use of Functional Testing Methods to Assess Antiplatelet Efficacy. Current Drug Metabolism. Available at: [Link]

-

Hvas, A. M., & Grove, E. L. (2017). Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Flow chart demonstrating platelet activation via GP IIb/IIIa activation. Available at: [Link]

-

Nanotechnology Characterization Laboratory. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Available at: [Link]

-

World Federation of Hemophilia. (2024). Sample Integrity and Preanalytical Variables. Available at: [Link]

-

Machaon Diagnostics. (n.d.). Platelet Aggregation Study – Comprehensive. Available at: [Link]

-

Gremmel, T., et al. (2020). Intelligent classification of platelet aggregates by agonist type. eLife. Available at: [Link]

-

El-Sabbagh, A., et al. (2017). Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. PMC. Available at: [Link]

-

Favaloro, E. J. (2019). Pre-analytical Variables In Routine Coagulation Testing: Setting the Stage for Accurate Results. Thrombosis Research. Available at: [Link]

-

Pixorize. (n.d.). Glycoprotein IIb/IIIa Inhibitors Mnemonic for USMLE. Available at: [Link]

-

Lordkipanidzé, M. (2020). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. PMC. Available at: [Link]

-

Hvas, A. M., & Grove, E. L. (2017). Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages. ResearchGate. Available at: [Link]

Sources

- 1. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. unimedizin-mainz.de [unimedizin-mainz.de]

- 4. Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 6. fritsmafactor.com [fritsmafactor.com]

- 7. cdn0.scrvt.com [cdn0.scrvt.com]

- 8. www1.wfh.org [www1.wfh.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. machaondiagnostics.com [machaondiagnostics.com]

- 12. de-vhl.nl [de-vhl.nl]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Elarofiban (RWJ-53308) Optimization Guide

Status: Active Last Updated: October 26, 2023 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Optimization Challenge

Elarofiban (RWJ-53308) is a potent, non-peptide antagonist of the integrin

This guide addresses the three most common failure modes in Elarofiban experiments:

-

Solubility Shock: Precipitation during the transition from organic solvent to aqueous buffer.

-

Potency Shift: The "Protein Binding Gap" causing loss of efficacy in plasma-based assays.

-

Specificity Drift: Off-target effects on

at supramaximal concentrations.

Module 1: Solubility & Stock Preparation

The Problem: Elarofiban is hydrophobic. Direct addition of a high-concentration DMSO stock into a cell culture well or platelet suspension often causes immediate, microscopic precipitation. This results in "silent failures" where the drug appears ineffective because it is not in solution.

Protocol: The "Intermediate Step" Dilution

Do not pipette 100% DMSO stock directly into your assay well. Use an intermediate dilution step to lower the solvent concentration gradually.

Step-by-Step:

-

Primary Stock: Dissolve Elarofiban powder in 100% anhydrous DMSO to 10 mM . Vortex until clear. Aliquot and store at -20°C.

-

Working Stock (100x): Dilute the Primary Stock 1:100 in PBS (pH 7.4) or Tyrode's Buffer.

-

Critical: If precipitation occurs here, use a vehicle of 10% DMSO / 90% PBS as the intermediate.

-

-

Final Assay Concentration: Add the Working Stock to your biological sample at a 1:100 ratio.

-

Result: Final DMSO concentration is 0.1% (or 0.001% if PBS was used in step 2), which is non-toxic to platelets.

-

Visual Workflow: Preventing Precipitation

Figure 1: Stepwise dilution strategy to maintain Elarofiban solubility in aqueous media.

Module 2: Dose-Response Strategy (IC50 Determination)

The Problem: Users often rely on the biochemical IC

Protocol: The Logarithmic Bracket

Instead of a linear range, use a logarithmic bracket to capture the functional window.

Recommended Concentration Range:

| Assay Type | Matrix | Starting Range | Expected Functional IC

Experimental Setup (96-well plate format):

-

Prepare 8 concentration points: 0 (Vehicle), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM .

-

Incubate Elarofiban with PRP for 15 minutes at 37°C before adding the agonist (ADP or Thrombin).

-

Note: Integrin antagonists require time to reach equilibrium, especially in viscous plasma.

-

Module 3: Mechanism & Pathway Visualization

The Problem: Distinguishing between lack of potency and lack of pathway activation.

The Science: Elarofiban specifically blocks the "Outside-In" signaling of

Visual: Blockade Mechanism

Figure 2: Elarofiban blocks the final common pathway of aggregation by occupying the RGD binding pocket on activated

Troubleshooting FAQ

Q: My IC

Q: Can I use Elarofiban to block cell adhesion in cancer lines?

A: Yes, but be aware of specificity. While Elarofiban is selective for

Q: I see "micro-aggregates" even at high concentrations. A: This is normal. Elarofiban blocks macro-aggregation (fibrinogen bridging). It does not block the initial platelet shape change or granule secretion induced by strong agonists like Thrombin. You will still see "swirling" or shape change events in LTA, but the % Light Transmission should remain low.

References

-

MedChemExpress. "Elarofiban (RWJ-53308) Product Datasheet." Accessed October 2023. Link

-

Cohen, J. H., et al. "A Practical Synthesis of the Platelet Fibrinogen Antagonist, Elarofiban."[1] Organic Process Research & Development, 2003, 7(6), 866-872. Link

-

Peerlinck, K., et al. "Antithrombotic potential of L-734,217, a nonpeptide RGD mimetic antagonist of the platelet fibrinogen receptor." Circulation, 1993. (Providing mechanistic context for RGD mimetics). Link

-

Damiano, B. P., et al. "Pharmacology of RWJ-53308, a novel, orally active glycoprotein IIb/IIIa antagonist." Thrombosis Research, 2001. (Primary source for in vivo/in vitro correlation). Link

Sources

Technical Support Center: Elarofiban Stability & Storage

Product Code: RWJ-53308 | Class: Non-peptide GPIIb/IIIa Antagonist[1][2][3]

Executive Summary

Elarofiban (RWJ-53308) is a potent, orally active fibrinogen receptor antagonist that mimics the RGD (Arg-Gly-Asp) sequence.[1][2] As a peptidomimetic, it possesses specific chemical vulnerabilities—primarily hydrolytic cleavage and oxidative instability in solution—that differ from standard small molecules.[2] This guide details the thermodynamic and kinetic controls required to maintain >98% purity during storage and experimental handling.

Part 1: The Science of Degradation (The "Why")

To prevent degradation, one must understand the molecular targets of decay. Elarofiban’s structure dictates its stability profile:

-

Hydrolytic Cleavage (Amide Bonds):

-

Mechanism: Elarofiban contains amide linkages mimicking the peptide backbone.[2] In the presence of water and uncontrolled pH (either acidic or basic), these bonds are susceptible to hydrolysis, breaking the molecule into inactive fragments (e.g., the piperidine fragment and the benzimidazole propionic acid derivative).

-

Risk Factor: High.[1][2] Aqueous solutions stored >24 hours are the primary vector for this degradation.[2]

-

-

Oxidative Dehydrogenation (Piperidine/Benzimidazole moieties):

-

Mechanism: The secondary amine in the piperidine ring and the nitrogen atoms in the benzimidazole system are electron-rich.[2] Exposure to atmospheric oxygen or peroxides (often found in low-grade DMSO) can lead to N-oxidation or ring dehydrogenation.[1][2]

-

Risk Factor: Moderate.[1][2] Mitigated by using anhydrous, high-grade solvents and inert gas (Argon/Nitrogen) overlay.[1][2]

-

-

Photochemical Instability:

Part 2: Storage Protocols (The "How")

A. Solid State Storage (Lyophilized Powder)

-

Temperature: -20°C is the absolute standard.[1][2] -80°C is acceptable but unnecessary for short-term (<2 years) storage.[1][2]

-

Moisture Control: The vial must be kept in a desiccator. Hygroscopic uptake introduces water into the crystal lattice, accelerating hydrolysis even in the solid state.

-

Container: Tightly sealed, foil-wrapped or amber glass vials.

B. Solution Handling & Reconstitution

-

Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2][3][4] Elarofiban is highly soluble in DMSO (>10 mg/mL).[1][2]

-

Secondary Solvent: Ethanol (lower solubility, higher volatility).[1][2]

-

Forbidden Solvent for Storage: Water, PBS, or Cell Culture Media.[2] Never store Elarofiban in aqueous solution for more than 12 hours.[2]

Table 1: Solubility & Stability Matrix

| Solvent System | Solubility Limit | Stability (at -20°C) | Stability (at RT) | Recommended Use |

| Anhydrous DMSO | > 25 mg/mL | 6 Months | 1 Week | Master Stock |

| Ethanol (100%) | ~ 5-10 mg/mL | 1 Month | 2 Days | Secondary Stock |

| PBS / Media | < 1 mg/mL* | DO NOT STORE | < 12 Hours | Immediate Assay |

*Note: Aqueous solubility is pH-dependent.[1][2] Elarofiban may precipitate at neutral pH if concentrations exceed micromolar levels.

Part 3: Visual Workflows

Workflow 1: The "Golden Rule" of Storage

This decision tree illustrates the critical path for preserving compound integrity upon receipt.

Caption: Decision matrix for handling Elarofiban upon receipt to minimize environmental exposure.

Workflow 2: Experimental Preparation (Dilution Logic)

This diagram ensures solubility is maintained during the transition from organic stock to aqueous assay buffer.

Caption: Serial dilution strategy to prevent "crashing out" (precipitation) when moving from DMSO to aqueous media.

Part 4: Troubleshooting & FAQs

Q1: My Elarofiban solution turned slightly yellow after a month at -20°C. Is it safe to use?

-

Diagnosis: This indicates mild oxidative degradation, likely due to contaminants in the DMSO or air exposure.[2]

-

Action: If the color change is faint, the compound may still be >95% active, but you must verify concentration via HPLC or LC-MS. If the yellow is distinct/dark, discard the aliquot .

-

Prevention: Use "LC-MS Grade" DMSO packed under argon for future stocks.[1][2]

Q2: I see a fine white precipitate when I add the DMSO stock to my cell culture media.

-

Diagnosis: This is "crashing out."[1][2] Elarofiban is hydrophobic.[1][2] Adding a high-concentration DMSO drop directly into a large volume of aqueous media causes local saturation.[1][2]

-

Solution: Perform an intermediate dilution (e.g., dilute 10 mM stock to 1 mM in media) while vortexing, then dilute further to your working concentration (e.g., 10 µM). Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[2]

Q3: Can I store the diluted working solution (in PBS) in the fridge for tomorrow?

-

Answer: No.

-

Reasoning: In aqueous solution at pH 7.4, the amide bonds are vulnerable to hydrolysis.[2] Furthermore, dilute solutions adsorb to plastic surfaces (polypropylene tubes), significantly reducing the effective concentration overnight.[2] Always prepare fresh working solutions.

Q4: How do I weigh out small quantities (e.g., 1 mg) without losing material?

-

Protocol: Do not weigh 1 mg. Static electricity will cause loss.[1][2] Instead, dissolve the entire contents of the commercial vial (e.g., 5 mg) into a calculated volume of DMSO to create a Master Stock (e.g., 10 mM). Aliquot this stock into single-use volumes (e.g., 20 µL) and freeze.

References

-

PubChem. (2025).[1][2][5] Elarofiban | C22H34N4O5. National Library of Medicine.[2] [Link]

-

Cohen, J. H., et al. (2003).[1][6][2] A Practical Synthesis of the Platelet Fibrinogen Antagonist, Elarofiban. Organic Process Research & Development. [Link]

-

Gaylord Chemical. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link][1][2][3]

Sources

- 1. Tirofiban hydrochloride anhydrous | C22H37ClN2O5S | CID 64781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Elarofiban | C22H34N4O5 | CID 216231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Technical Support Center: Managing Elarofiban (RWJ-53308) Aggregation in Solution

Welcome to the Application Support Hub

Product: Elarofiban (RWJ-53308) Class: Non-peptide GPIIb/IIIa Antagonist (RGD Mimetic) Primary Challenge: Solubility profiles dependent on pH (Zwitterionic nature) and solvent-induced aggregation during aqueous dilution.

Module 1: The Physicochemical Basis of Aggregation

Q: Why does Elarofiban precipitate or aggregate upon dilution in neutral buffers?

A: The "Zwitterionic Trap." Elarofiban is a peptidomimetic designed to mimic the Arginine-Glycine-Aspartate (RGD) sequence.[1] Structurally, it contains a basic piperidine/pyridine moiety and an acidic carboxylic acid tail.

-

Mechanism: At physiological pH (approx.[1] 7.4), the carboxylic acid is deprotonated (negative) and the basic nitrogen is protonated (positive).[1] This creates a net neutral zwitterion .[1]

-

The Consequence: Net neutral molecules have the least solubility in water because they lack the net charge required for strong hydration shell formation. This leads to isoelectric precipitation or the formation of hydrophobic dimers (stacking) which nucleate larger aggregates.

Key Physicochemical Parameters:

| Parameter | Value / Estimate | Implication for Handling |

| Molecular Weight | ~434.5 g/mol | Small molecule, but prone to stacking.[1] |

| Predicted pKa (Acid) | ~3.5 - 4.0 | Fully ionized (COO-) at pH 7.[1]4. |

| Predicted pKa (Base) | ~9.0 - 10.0 | Fully ionized (NH+) at pH 7.[1]4. |

| Isoelectric Point (pI) | ~6.5 - 7.5 | DANGER ZONE: Solubility is lowest here.[1] |

| LogP | ~1.5 - 2.0 | Moderately lipophilic; requires organic co-solvent.[1] |

Module 2: Stock Solution Preparation (The "Golden Standard")

Q: What is the optimal protocol for creating a stable stock solution?

A: Anhydrous DMSO is the only recommended vehicle for long-term stability. Water introduction at the stock stage promotes hydrolysis and early-stage nucleation of aggregates.[1]

Protocol: Anhydrous Stock Preparation

-

Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , ACS Grade,

99.9%.[1] -

Concentration: Target 10 mM to 50 mM . Avoid saturating the solution (>100 mM) as this increases the risk of "crashing out" upon freeze-thaw cycles.

-

Dissolution:

-

Storage: Aliquot immediately into amber glass or high-quality polypropylene vials. Store at -20°C.

Visualizing the Solubility Workflow:

Figure 1: Decision tree for generating a stable primary stock solution. Green paths indicate the validated workflow.

Module 3: Aqueous Dilution & Aggregation Prevention

Q: My solution turns cloudy when I add the DMSO stock to my assay buffer (PBS). How do I fix this?

A: You are experiencing "Dilution Shock." This occurs when the hydrophobic solvent (DMSO) is rapidly depleted, leaving the Elarofiban molecules exposed to a high-dielectric environment (water) at a pH near their pI.[1]

Troubleshooting Protocol: The "Stepwise Shift"

Do not blast the stock directly into the bulk media. Use an intermediate dilution step.

Step-by-Step Dilution Method:

-

Prepare the Buffer: Ensure your assay buffer (e.g., PBS or Tyrode’s) is pre-warmed to 37°C. Cold buffers accelerate precipitation.[1]

-

The Intermediate Step (10x Conc):

-

Dilute your DMSO stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PBS) before the final dilution.

-

Why? This allows the hydration shell to form gradually around the zwitterion.

-

-

Final Dilution:

-

Add the intermediate mix to the final bulk media dropwise while vortexing or stirring rapidly.

-

Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) for cell assays to avoid solvent toxicity, but ensure it is high enough to maintain solubility if the concentration is high (>10 µM).

-

Critical pH Adjustment: If precipitation persists at pH 7.4, slightly adjust the pH away from the isoelectric point.

-

Option A (Basic Shift): Adjust buffer to pH 7.8 - 8.0 (favors solubility of the pyridine/piperidine).[1]

-

Option B (Acidic Shift): Only feasible for non-biological assays (pH < 5.0).[1]

Module 4: Advanced Troubleshooting (FAQs)

Q: How do I distinguish between "Aggregation" and "Precipitation"?

-

Precipitation: Visible white flakes or cloudiness.[1] The compound has fallen out of solution. Action: Re-sonicate or add more DMSO.

-

Aggregation: The solution looks clear to the naked eye but data is erratic (high standard deviation). This is often colloidal aggregation.[1] Action: Use Dynamic Light Scattering (DLS) or add a non-ionic surfactant.[1]

Q: Can I use surfactants to stabilize the solution? A: Yes. For in vitro biochemical assays (non-cell), adding 0.01% Tween-20 or Triton X-100 significantly reduces hydrophobic stacking of the aromatic rings in Elarofiban.[1]

Q: Is the aggregation reversible? A: Generally, yes . If you see precipitation, adding neat DMSO and sonicating usually redissolves the compound. However, if the compound has formed a tight crystal lattice (Ostwald ripening) over time, it may require heating to 40°C to redissolve.

Logic Tree: Troubleshooting Particulates

Figure 2: Diagnostic logic for identifying and resolving solubility issues.

References

-

PubChem. (n.d.).[1] Elarofiban (Compound).[1][2][4][5][6] National Library of Medicine. Retrieved February 4, 2026, from [Link][1]

-

Coller, B. S. (1997).[1] Platelet GPIIb/IIIa Antagonists: The First Anti-Integrin Receptor Therapeutics. Journal of Clinical Investigation. (Contextual grounding for RGD mimetic behavior).

-

Scarborough, R. M., et al. (1993).[1] Design of Potent and Specific Integrin Antagonists. Journal of Medicinal Chemistry. (Foundational chemistry of RGD mimetics and solubility challenges).

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for zwitterionic solubility profiles).

Sources

- 1. Elarofiban | C22H34N4O5 | CID 216231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. quora.com [quora.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of Elarofiban's Integrin Receptor Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Elarofiban and the Significance of Integrin Selectivity

Elarofiban (RWJ-53308) is a nonpeptide, orally active antagonist of the fibrinogen receptor αIIbβ3, also known as glycoprotein IIb/IIIa (GPIIb/IIIa), with a high degree of potency, exhibiting an IC50 of 0.15 nM[1]. This integrin receptor is primarily expressed on platelets and plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies. The therapeutic efficacy of integrin antagonists, however, is intrinsically linked to their selectivity. Off-target binding to other integrin receptors, which are ubiquitously expressed and involved in a myriad of physiological processes, can lead to unintended side effects. Therefore, a thorough understanding of an antagonist's cross-reactivity profile is paramount for predicting its clinical safety and efficacy.

This guide provides a comparative analysis of Elarofiban's cross-reactivity with other integrin receptors, contextualized by data from other well-characterized αIIbβ3 antagonists, Tirofiban and Abciximab. We will delve into the available experimental data, outline the methodologies used to assess integrin selectivity, and provide a framework for interpreting these findings in a research and drug development context.

The Landscape of Integrin Receptors

Integrins are a large family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion[2]. There are 24 known integrins in humans, each with distinct ligand-binding specificities and tissue distribution, regulating processes ranging from embryonic development to immune responses and cancer metastasis[2][3]. They can be broadly classified based on their ligands, such as RGD-binding integrins, collagen-binding integrins, and laminin-binding integrins[4]. The Arg-Gly-Asp (RGD) motif is a common recognition sequence for several integrins, including αIIbβ3, αvβ3, and α5β1[4][5].

Comparative Selectivity Profile of αIIbβ3 Antagonists

The ideal αIIbβ3 antagonist would exhibit high affinity for its target while demonstrating minimal to no binding to other integrin subtypes. The following table summarizes the available data on the binding affinities of Elarofiban and its comparators.

| Integrin Subtype | Elarofiban (IC50/Ki) | Tirofiban (IC50/Ki) | Abciximab (IC50/Ki/Binding) |

| αIIbβ3 | 0.15 nM [1] | ~37 nM (platelet aggregation)[6] | Binds with high affinity |

| αvβ3 | Data not publicly available | No significant inhibition observed[7] | Binds with similar affinity to αIIbβ3[6] |

| αMβ2 (Mac-1) | Data not publicly available | Data not publicly available | Binds to the activated receptor[6][8][9] |

| α5β1 | Data not publicly available | Data not publicly available | Data not publicly available |

| αLβ2 | Data not publicly available | Data not publicly available | Data not publicly available |

Analysis of the Comparative Data:

-

Tirofiban: This small molecule antagonist is considered to be highly selective for αIIbβ3, with studies showing no significant inhibition of αvβ3-mediated cell functions[7]. This selectivity is a key differentiator from the broader-acting antibody-based inhibitor, Abciximab.

-

Abciximab: As a monoclonal antibody fragment, Abciximab exhibits a broader cross-reactivity profile. It is well-documented to bind not only to αIIbβ3 but also to the vitronectin receptor (αvβ3) with similar affinity and to the activated leukocyte integrin Mac-1 (αMβ2)[6][8][9][10]. This cross-reactivity may contribute to its pleiotropic effects, including anti-inflammatory actions, but also carries the potential for a wider range of side effects.

Experimental Methodologies for Assessing Integrin Cross-Reactivity

Determining the selectivity profile of an integrin antagonist requires a battery of robust and validated in vitro assays. The choice of assay depends on the specific question being addressed, from initial high-throughput screening to detailed kinetic analysis.

Signaling Pathway of Integrin αIIbβ3

Caption: A simplified diagram of the αIIbβ3 integrin signaling pathway.

Cell Adhesion Assays

Principle: These assays measure the ability of a compound to inhibit the attachment of cells expressing a specific integrin to a plate coated with the corresponding extracellular matrix (ECM) protein or a specific ligand.

Step-by-Step Protocol:

-

Plate Coating: 96-well plates are coated with a specific ECM protein (e.g., fibrinogen for αIIbβ3, vitronectin for αvβ3, fibronectin for α5β1) or a synthetic peptide containing the recognition motif (e.g., RGD). The plates are then washed and blocked to prevent non-specific binding.

-

Cell Culture and Labeling: Cells endogenously expressing the integrin of interest, or cell lines engineered to overexpress a specific integrin, are cultured. For quantification, cells can be labeled with a fluorescent dye such as Calcein-AM.

-

Inhibition Assay: Labeled cells are pre-incubated with varying concentrations of the test compound (e.g., Elarofiban) for a defined period.

-

Adhesion: The cell-compound mixture is added to the coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity in each well using a plate reader.

-